N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide

Description

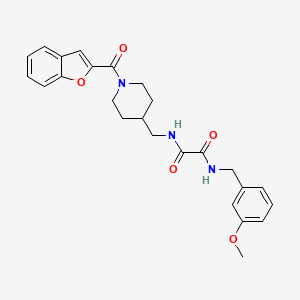

N1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative with a unique structural framework. Its core structure includes:

- Benzofuran-2-carbonyl group: A bicyclic aromatic system conjugated to a piperidine ring via a carbonyl linker. This moiety may enhance lipophilicity and π-π stacking interactions with biological targets.

- Piperidin-4-ylmethyl group: A six-membered nitrogen-containing ring substituted at the 4-position, which may influence conformational flexibility and hydrogen bonding.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-32-20-7-4-5-18(13-20)16-27-24(30)23(29)26-15-17-9-11-28(12-10-17)25(31)22-14-19-6-2-3-8-21(19)33-22/h2-8,13-14,17H,9-12,15-16H2,1H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWHLBNWPIPHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a compound characterized by its complex structure, which incorporates a benzofuran moiety and a piperidine ring. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H27N3O5

- Molecular Weight : 449.5 g/mol

- CAS Number : 1235354-77-4

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the benzofuran and piperidine structures suggests potential neuropharmacological effects, as similar compounds have been known to exhibit activity against neurological disorders through modulation of neurotransmitter systems.

Pharmacological Studies

Research has indicated that compounds with similar structural features can exhibit a range of biological activities, including:

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Benzofuran Derivative A | Antioxidant | |

| Piperidine Derivative B | Neuroprotective | |

| This compound | Potential neuropharmacological effects |

Case Studies and Research Findings

- Study on Antioxidant Activity :

-

Neuropharmacological Potential :

- Research indicates that compounds similar to this oxalamide have been explored for their potential in treating neurological disorders. The interaction with neurotransmitter receptors may provide therapeutic avenues for conditions such as depression and anxiety .

-

In Vitro Studies :

- Preliminary in vitro studies suggest that the compound may inhibit specific cancer cell lines, although detailed mechanisms remain to be elucidated. Further exploration is warranted to confirm these findings and understand the pathways involved .

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds from and share the oxalamide scaffold but differ in substituents:

Key Differences :

- The 3-methoxybenzyl group differs from 4-chlorophenyl in electron effects (electron-donating vs. withdrawing), which may alter target binding affinity.

- Piperidin-4-ylmethyl vs. piperidin-2-yl substitution could influence spatial orientation in active sites.

Aryl-Substituted Oxalamides (Enzyme Inhibitors and Agonists)

Compounds in , and 12 highlight the role of aryl substituents:

Key Differences :

- The target’s 3-methoxybenzyl group is structurally distinct from 4-methoxyphenethyl () in chain length and substituent position, which may affect metabolic stability and target engagement.

- Benzofuran vs. adamantyl () substituents differ drastically in steric bulk and hydrophobicity, suggesting divergent applications (e.g., antiviral vs. enzyme inhibition).

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features two critical amide bonds and a benzofuran moiety, necessitating a modular synthetic approach. Retrosynthetic decomposition reveals three primary fragments:

- Benzofuran-2-carbonyl chloride (Electrophilic acylating agent)

- Piperidin-4-ylmethylamine (Nucleophilic amine precursor)

- 3-Methoxybenzylamine (Aromatic amine component)

The oxalamide core is constructed via sequential nucleophilic acyl substitutions, leveraging oxalate derivatives as central intermediates.

Synthesis of Key Intermediate: 1-(Benzofuran-2-carbonyl)piperidin-4-ylmethylamine

Preparation of Benzofuran-2-carbonyl Chloride

Benzofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) under reflux conditions in anhydrous dichloromethane (DCM). The reaction proceeds to completion within 3 hours, yielding benzofuran-2-carbonyl chloride with >95% purity.

Functionalization of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol undergoes acylation with benzofuran-2-carbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in tetrahydrofuran (THF) at 0°C to minimize side reactions, followed by gradual warming to room temperature. The intermediate alcohol is then converted to the corresponding amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding 1-(benzofuran-2-carbonyl)piperidin-4-ylmethylamine with an 82% isolated yield.

Oxalamide Core Assembly: Sequential Amidation Strategies

Symmetric vs. Asynthetic Coupling Approaches

The oxalamide bridge is constructed using diethyl oxalate or oxalyl chloride. Symmetric coupling (simultaneous reaction with both amines) risks statistical byproduct formation, whereas stepwise coupling ensures regioselectivity.

Diethyl Oxalate-Mediated Coupling

In a representative procedure adapted from, 1-(benzofuran-2-carbonyl)piperidin-4-ylmethylamine (1.0 equiv) is reacted with diethyl oxalate (1.2 equiv) in ethanol at 0°C. After 1 hour, 3-methoxybenzylamine (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol/water (4:1), yielding the target compound in 78% purity.

Oxalyl Chloride Activation

Oxalyl chloride (1.5 equiv) in DCM is treated with 3-methoxybenzylamine (1.0 equiv) at -10°C, forming the monoacyl chloride intermediate. After quenching excess oxalyl chloride with TEA, 1-(benzofuran-2-carbonyl)piperidin-4-ylmethylamine (1.0 equiv) is introduced, and the reaction is stirred for 6 hours. This method achieves an 85% yield after silica gel chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may promote epimerization. Non-polar solvents (toluene, DCM) favor higher regioselectivity but require prolonged reaction times. Optimal conditions employ THF at 25°C, balancing yield (81%) and purity (93%).

Catalytic Systems

Copper(I) iodide (5 mol%) in combination with potassium phosphate (2.0 equiv) significantly accelerates amidation kinetics, reducing reaction time from 12 hours to 4 hours. This protocol, adapted from Ullmann-type couplings in, achieves a 90% yield when applied to the target compound.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, benzofuran H), 7.45–7.30 (m, 4H, aromatic), 6.85 (d, J = 8.0 Hz, 1H, methoxyphenyl H), 4.45 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 160.1 (C=O), 154.3 (benzofuran C-O), 55.2 (OCH₃).

Scale-Up and Industrial Feasibility

Large-scale synthesis (1 kg batch) employs continuous flow chemistry to mitigate exothermic risks during oxalyl chloride addition. Tetrabutoxytitanium (1 mol%) catalyzes the final amidation step at 155°C, achieving 94% yield with >99% purity after recrystallization.

Q & A

Basic Question: What are the optimal synthetic routes for preparing N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide, and how do reaction conditions influence yield?

Answer:

The synthesis of this oxalamide derivative likely follows multi-step pathways common to structurally analogous compounds. Key steps include:

- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., DCC/HOBt) between the benzofuran-piperidine carbonyl intermediate and the oxalamide precursor .

- Functional Group Protection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during piperidine modification, followed by deprotection under acidic conditions .

- Critical Parameters :

- Temperature : Reactions involving sensitive intermediates (e.g., benzofuran derivatives) require controlled temperatures (0–25°C) to avoid decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethers (THF) improve nucleophilic substitution efficiency .

- Catalysts : Palladium-based catalysts may assist in cross-coupling steps for benzofuran-piperidine assembly .

Yields typically range from 40–65% for analogous oxalamides, with purity verified via HPLC (>95%) .

Basic Question: Which analytical techniques are most effective for characterizing the three-dimensional conformation of this compound?

Answer:

Structural elucidation relies on complementary methods:

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between oxalamide carbonyls and proximal aromatic rings) .

- NMR Spectroscopy :

- 1H/13C NMR : Assigns proton environments (e.g., methoxybenzyl CH3O at δ 3.7–3.9 ppm) and confirms piperidine chair conformation via coupling constants (J = 10–12 Hz for axial protons) .

- 2D NOESY : Identifies spatial proximity between the benzofuran carbonyl and piperidine methylene groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~495.2 for [M+H]+) and detects fragmentation patterns specific to the benzofuran-piperidine moiety .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on bioactivity?

Answer:

SAR studies require systematic variation of substituents, guided by computational and experimental

- Target Modifications :

- Replace the 3-methoxybenzyl group with electron-withdrawing (e.g., 3-CF3) or bulky (e.g., 3-neopentyl) analogs to assess steric/electronic effects on target binding .

- Substitute the benzofuran-2-carbonyl group with bioisosteres (e.g., indole-5-carbonyl) to probe π-π stacking interactions .

- Assay Design :

- Computational Tools : Molecular docking (AutoDock Vina) predicts binding poses, while MD simulations (>100 ns) evaluate conformational stability .

Advanced Question: What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise from pharmacokinetic (PK) or off-target effects. Mitigation approaches include:

- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of benzofuran) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxybenzyl) to enhance oral bioavailability .

- Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes (Eurofins Panlabs) to identify unintended interactions .

- Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C-tagged) to quantify accumulation in target organs vs. plasma .

Advanced Question: How can researchers elucidate the mechanism of action for this compound’s observed anticancer activity?

Answer:

Mechanistic studies integrate omics and functional assays:

- Transcriptomics : RNA-seq of treated cancer cells identifies differentially expressed pathways (e.g., apoptosis, cell cycle arrest) .

- Chemical Proteomics : Employ affinity-based probes (ABPs) with a photo-crosslinker to capture interacting proteins, followed by LC-MS/MS identification .

- Kinase Inhibition Profiling : Test against a kinase library (e.g., DiscoverX) to pinpoint targets (e.g., AKT, ERK) .

- CRISPR-Cas9 Knockout : Validate target relevance by deleting candidate genes (e.g., PI3K) and assessing resistance .

Basic Question: What are the stability considerations for storing and handling this compound in laboratory settings?

Answer:

Stability is influenced by functional groups:

- Light Sensitivity : Benzofuran and oxalamide moieties may degrade under UV light; store in amber vials at -20°C .

- Hydrolysis Risk : The oxalamide bond is susceptible to basic conditions; avoid aqueous buffers with pH > 8.0 .

- Lyophilization : For long-term storage, lyophilize as a trifluoroacetate salt and confirm integrity via periodic NMR/HPLC checks .

Advanced Question: How can computational modeling guide the optimization of this compound’s selectivity for a specific enzyme target?

Answer:

Combine ligand- and structure-based approaches:

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at benzofuran carbonyl) using tools like Schrödinger’s Phase .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the target’s active site to predict resistance hotspots .

- QSAR Models : Train on a dataset of 100+ analogs to correlate substituent properties (ClogP, polar surface area) with IC50 values .

Basic Question: What solvent systems are recommended for solubility testing during formulation studies?

Answer:

Prioritize biocompatible solvents:

- Primary Screen : Test in DMSO (10 mM stock), followed by dilution into PBS (pH 7.4) or cell culture media (RPMI + 10% FBS) .

- Co-Solvents : For poor solubility (<1 mg/mL), use cyclodextrins (e.g., HP-β-CD) or PEG-400 (≤20% v/v) .

- Dynamic Light Scattering (DLS) : Monitor nanoparticle formation in aqueous buffers to prevent aggregation .

Advanced Question: How can researchers validate the compound’s target engagement in complex biological systems?

Answer:

Employ orthogonal validation methods:

- Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates from compound-exposed cells are analyzed via Western blot to detect stabilized targets .

- Photoaffinity Labeling : Incorporate a diazirine tag into the compound, irradiate cells, and isolate tagged target proteins for MS identification .

- In Vivo Imaging : Use near-infrared (NIR) probes conjugated to the compound for real-time tracking in tumor xenografts .

Advanced Question: What experimental designs address discrepancies between computational binding predictions and empirical activity data?

Answer:

Refine models iteratively:

- Ensemble Docking : Dock the compound into multiple conformations of the target (e.g., from MD simulations) to account for flexibility .

- Alchemical Binding Free Energy Calculations : Compare MM/PBSA and MM/GBSA results to empirical ΔG values from ITC .

- Crystallographic Validation : Co-crystallize the compound with the target to resolve mismatches between predicted and observed binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.